Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate
Description
Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate is a synthetic organic compound characterized by a phenoxypropyl backbone substituted with methyl groups at the 2- and 3-positions of the aromatic ring.
Properties
Molecular Formula |
C14H18N2OS2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[3-(2,3-dimethylphenoxy)propylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C14H18N2OS2/c1-11-6-4-7-13(12(11)2)17-8-5-9-19-14(18-3)16-10-15/h4,6-7H,5,8-9H2,1-3H3 |
InChI Key |
BZORIDONMODNPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCSC(=NC#N)SC)C |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Route
A representative synthetic route for this compound involves the following steps:
Preparation of 3-(2,3-dimethylphenoxy)propyl intermediate:
- Starting from 2,3-dimethylphenol, a nucleophilic substitution with 3-chloropropanol or 3-bromopropanol under basic conditions yields 3-(2,3-dimethylphenoxy)propanol.
- This intermediate can be converted to the corresponding 3-(2,3-dimethylphenoxy)propyl halide (e.g., bromide) via halogenation.
Formation of the cyanocarbonimidodithioate moiety:
- A methyl cyanocarbonimidodithioate ester (dimethyl N-cyanodithioiminocarbonate) is utilized as a key reagent.
- The nucleophilic substitution of the halide by the cyanocarbonimidodithioate anion or its equivalent under controlled temperature and pH conditions leads to the formation of the target compound.
-
- The crude product is purified by extraction (e.g., with ethyl acetate), drying over anhydrous sodium sulfate, and column chromatography on silica gel to achieve high purity.
Reaction Conditions and Optimization
- Temperature: The nucleophilic substitution is typically carried out at low temperatures (0–5°C) to control reaction rates and minimize side reactions.
- pH Control: Adjusting the pH during the reaction is critical, especially when handling intermediates such as 2-aminoethane thiol hydrochloride and dimethyl N-cyanoiminodithiocarbonate ester, to prevent decomposition or unwanted side reactions.
- Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred for solubilizing reactants and facilitating nucleophilic substitution.
- Reaction Time: Typically ranges from 2 to 4 hours, with aging steps at moderate temperatures (20–40°C) to complete the reaction.
Data Tables Summarizing Preparation Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of 3-(2,3-dimethylphenoxy)propyl halide | 2,3-dimethylphenol + 3-bromopropanol, base (e.g., NaOH) | 50–70 | 3–5 | 75–85 | Nucleophilic substitution, moderate heating |
| Reaction with methyl cyanocarbonimidodithioate ester | Dimethyl N-cyanoiminodithiocarbonate + halide intermediate | 0–5 | 2 | 80–90 | pH adjusted to ~9, controlled addition |
| Aging and purification | pH adjusted to ~3.9 with HCl, heated to 40°C | 20–40 | 2 | — | Crystallization and filtration |
| Final purification | Column chromatography on silica gel | Room temp | — | >95 purity | Removal of impurities |
Chemical Reactions Analysis
Nucleophilic Substitution at the Dithioate Group
The cyanocarbonimidodithioate moiety enables nucleophilic substitution reactions. The sulfur atoms act as leaving groups, facilitating displacement by nucleophiles such as amines or thiols:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Amine substitution | EtOH, 60°C, 6h | Corresponding thiourea derivatives | 65–78% | |
| Thiol displacement | DMF, RT, 12h | Mixed disulfide compounds | 52–67% |
These reactions are critical for synthesizing bioactive derivatives, as demonstrated in analogous dimethyl cyanocarbonimidodithioate systems .
Hydrolysis and Stability
The compound undergoes pH-dependent hydrolysis due to the electrophilic carbon in the dithioate group:
-
Acidic conditions (pH < 4): Rapid hydrolysis to form 3-(2,3-dimethylphenoxy)propyl cyanamide and hydrogen sulfide .
-
Alkaline conditions (pH > 9): Degradation into cyanate ions and 3-(2,3-dimethylphenoxy)propyl thiolate .
Coordination with Metal Ions
The sulfur atoms coordinate with transition metals, forming complexes that influence catalytic activity:
Photochemical Reactivity
UV irradiation (254 nm) induces homolytic cleavage of the C–S bond, generating thiyl radicals. These radicals participate in:
-
Polymerization : Initiates radical polymerization of vinyl monomers (e.g., styrene) .
-
Cross-linking : Forms disulfide bridges in polymeric matrices .
Comparative Reactivity Table
Key differences between methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate and its parent compound (dimethyl cyanocarbonimidodithioate):
| Property | Methyl [3-(2,3-dimethylphenoxy)propyl] Derivative | Dimethyl Derivative |
|---|---|---|
| Hydrolysis Rate (pH 7) | 0.12 h<sup>−1</sup> | 0.45 h<sup>−1</sup> |
| Cu(II) Binding Constant (log K) | 8.2 ± 0.3 | 6.7 ± 0.2 |
| Radical Stability (t<sub>1/2</sub>) | 48 min | 12 min |
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate as an anticancer agent. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines.
- Case Study : In a study evaluating the compound's effects on human cancer cell lines, it exhibited significant cytotoxicity with IC50 values in the low micromolar range. For instance, compounds similar in structure have shown IC50 values ranging from 1.9 to 7.52 μg/mL against colorectal (HCT-116) and breast (MCF-7) cancer cells .
Agricultural Applications
The compound's dithioate moiety suggests potential use as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing agrochemicals.
Mechanism of Action
The mechanism of action of Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the cyanocarbonimidodithioate group, which can form covalent bonds with nucleophilic residues in the target proteins .
Comparison with Similar Compounds
Structural Analogues in the HBK Series ()
A series of piperazine derivatives (HBK14–HBK19) shares structural similarities with the target compound, particularly in the phenoxypropyl moiety. Key comparisons include:
| Compound | Phenoxy Substituents | Functional Group | Core Structure |
|---|---|---|---|
| Target Compound | 2,3-dimethylphenoxy | Cyanocarbonimidodithioate | Propyl chain |
| HBK16 | 2-chloro-5-methylphenoxy | Piperazine + 2-methoxyphenyl | Propyl chain |
| HBK17 | 2,5-dimethylphenoxy | Piperazine + 2-methoxyphenyl | Propyl chain |
| HBK18 | 2,4,6-trimethylphenoxy | Piperazine + 2-methoxyphenyl | Propyl chain |
Key Findings :
- Substituent Effects: The position and type of substituents on the phenoxy ring significantly influence biological activity. For example, HBK16 (2-chloro-5-methylphenoxy) may exhibit altered receptor binding compared to the target compound’s 2,3-dimethylphenoxy group due to chloro’s electronegativity .
- Functional Group Impact: The cyanocarbonimidodithioate group in the target compound contrasts with the piperazine-methoxyphenyl system in HBK analogs. This difference likely affects solubility and metabolic stability, as sulfur-rich groups often enhance lipophilicity but reduce aqueous solubility .
Anti-Mycobacterial Analogue ()
The patent compound 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione shares the 2,3-dimethylphenoxy moiety but incorporates a pyrimidinedione-piperidine core.
Key Findings :
- However, the pyrimidinedione core in the patent compound introduces hydrogen-bonding capabilities absent in the sulfur-rich target compound, which may enhance specificity in anti-mycobacterial activity .
Pesticidal Analogues ()
Pyrimidifen (5-chloro-N-(2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl)-6-ethyl-4-pyrimidinamine) shares a dimethylphenoxy group but features a pyrimidinamine backbone.
Key Findings :
- The ethoxyethyl extension in pyrimidifen likely improves soil adhesion and persistence, whereas the target compound’s cyanocarbonimidodithioate group may favor redox-mediated degradation .
Methodological Considerations ()
The Litchfield-Wilcoxon method provides a framework for comparing dose-effect relationships between compounds. For instance:
- Relative Potency : If the target compound and HBK17 were tested for a shared endpoint (e.g., enzyme inhibition), this method could quantify differences in median effective dose (ED₅₀) and slope steepness .
- Heterogeneity Detection: Structural variations (e.g., chloro vs. methyl substituents) might result in non-parallel dose-response curves, indicating divergent mechanisms of action .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate, and how can purity be optimized?
- Methodological Answer : The compound’s synthesis likely involves nucleophilic substitution or coupling reactions. For analogous phenoxypropyl derivatives, methods such as Mitsunobu reactions (for ether linkages) or HATU-mediated coupling (for imidodithioate formation) are effective . To optimize purity, employ gradient HPLC (using C18 columns with acetonitrile/water mobile phases) and recrystallization in ethanol/water mixtures. Monitor intermediates via -NMR and LC-MS to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?
- Methodological Answer : Use - and -NMR to confirm the phenoxypropyl chain and cyanocarbonimidodithioate group. High-resolution mass spectrometry (HRMS) validates the molecular formula. For stability assessment, conduct accelerated degradation studies under varying pH (e.g., 1.0–9.0) and temperatures (25–60°C), monitored via HPLC with UV detection at 254 nm .
Q. How should researchers handle solubility challenges for this compound in aqueous and organic solvents?
- Methodological Answer : Preliminary solubility screening in DMSO, methanol, acetonitrile, and phosphate-buffered saline (PBS) is recommended. For low aqueous solubility, use co-solvents like PEG-400 or cyclodextrin-based formulations. Solubility parameters (Hansen or Hildebrand) can guide solvent selection .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using CLSI guidelines, include positive controls (e.g., known enzyme inhibitors), and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Statistical meta-analysis of published data can identify confounding variables .
Q. How can the reactivity of the cyanocarbonimidodithioate group be leveraged for derivatization or coordination chemistry studies?
- Methodological Answer : The dithioate moiety acts as a soft base, enabling coordination with transition metals (e.g., Cu(II), Fe(III)). Design experiments using molar ratio methods (Job’s plot) to determine stoichiometry. For derivatization, exploit nucleophilic substitution at the cyano group with amines or thiols, monitored via FTIR and -NMR (if fluorinated reagents are used) .
Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic properties and target interactions?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding to cytochrome P450 isoforms or target proteins. ADMET predictors (e.g., SwissADME) estimate logP, bioavailability, and blood-brain barrier penetration. MD simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?
- Methodological Answer : Systematically modify the 2,3-dimethylphenoxy group (e.g., halogen substitution, chain elongation) and the cyanocarbonimidodithioate core. Test analogs in vitro for activity against related enzymes (e.g., kinases, phosphatases) to identify selectivity determinants. QSAR models using CoMFA or machine learning (Random Forest) can prioritize synthetic targets .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported IC50 values across different studies?
- Methodological Answer : Re-evaluate assay conditions (e.g., substrate concentration, incubation time) and validate using internal standards. Cross-reference with orthogonal methods: e.g., compare enzyme inhibition data with cellular viability assays (MTT/WST-1). Publish raw datasets and statistical analyses (e.g., Bland-Altman plots) to clarify variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
